2-Chlorophenyl cyclopentyl ketone (CAS 6740-85-8) is a critical aryl cycloalkyl ketone utilized primarily as an advanced precursor in the commercial synthesis of dissociative anesthetics, most notably ketamine and its enantiomers. Structurally characterized by an ortho-chloro substituted phenyl ring conjugated to a carbonyl group and a five-membered cyclopentyl ring, this compound is specifically designed to undergo a sequence of alpha-bromination, imination, and a defining thermal ring-expansion rearrangement. In industrial procurement, sourcing this intermediate directly is highly favored over synthesizing it in-house, as it bypasses the need for hazardous, moisture-sensitive organometallic reagents and expensive halogenated precursors, thereby streamlining the production of complex alpha-amino cyclohexanones [1].
Generic substitution of 2-chlorophenyl cyclopentyl ketone with closely related analogs fundamentally disrupts the established synthetic pathway for anesthetic manufacturing. Substituting with a pre-formed six-membered ring (e.g., 2-chlorophenyl cyclohexyl ketone) prevents the use of the classic thermal ring-expansion rearrangement—a reaction that elegantly and thermodynamically drives the installation of the sterically hindered alpha-amino group. Without this ring expansion, direct amination of a cyclohexyl system suffers from poor yields and requires non-industrialized chiral ligands. Furthermore, substitution with a des-chloro analog (phenyl cyclopentyl ketone) eliminates the critical ortho-steric strain required to direct the rearrangement kinetics and results in a final active pharmaceutical ingredient (API) that lacks the required receptor binding affinity [1].
Industrial synthesis of 2-chlorophenyl cyclopentyl ketone from upstream precursors like 2-chlorobenzonitrile requires strictly anhydrous Grignard conditions and large excesses (>1.5 equivalents) of expensive bromocyclopentane. Procuring the pre-synthesized ketone eliminates these hazardous, low-atom-economy steps, bypassing the need for specialized anaerobic reactors and reducing raw material costs associated with bromocyclopentane [1].
| Evidence Dimension | Process requirements and reagent hazard profile |
| Target Compound Data | Ready for direct aqueous-compatible bromination (e.g., HBr/H2O2) under standard atmospheric conditions |
| Comparator Or Baseline | 2-Chlorobenzonitrile (upstream precursor) |
| Quantified Difference | Eliminates the requirement for >1.5 equivalents of bromocyclopentane and strictly anhydrous organomagnesium handling, reducing process complexity and capital equipment needs |
| Conditions | Industrial scale-up of anesthetic intermediates |
Purchasing this intermediate directly allows manufacturers to bypass hazardous organometallic chemistry, significantly lowering operational risks and equipment costs.
The defining feature of 2-chlorophenyl cyclopentyl ketone is its ability to undergo a thermodynamically driven thermal rearrangement after imination, expanding the 5-membered ring into a 6-membered cyclohexanone to install a sterically hindered amine. Attempting to bypass this by starting with a 6-membered analog (2-chlorophenyl cyclohexyl ketone) results in poor direct amination yields of ~30% and requires complex, non-industrialized chiral organophosphorus ligands, whereas the ring-expansion route is highly scalable and robust [1].
| Evidence Dimension | Amination strategy and yield |
| Target Compound Data | Utilizes thermal ring expansion to form the alpha-amino cyclohexanone structure efficiently |
| Comparator Or Baseline | 2-Chlorophenyl cyclohexyl ketone (direct 6-membered analog) |
| Quantified Difference | The cyclopentyl ring-expansion route avoids the <30% yield limitation of direct electrophilic amination on cyclohexyl systems, enabling industrialized scale-up without complex chiral ligands |
| Conditions | High-temperature thermal rearrangement (170–180 °C) vs. direct asymmetric electrophilic amination |
The 5-membered ring is a non-negotiable structural requirement for utilizing the established, highly scalable Stevens rearrangement pathway in commercial API manufacturing.
The specific electronic environment of the alpha-protons on the cyclopentyl ring of 2-chlorophenyl cyclopentyl ketone allows for highly efficient bromination. Using optimized, green bromination reagents such as hydrogen bromide and hydrogen peroxide (HBr/H2O2), the target compound achieves a 96.8% yield with 98.6% purity. In contrast, alternative unactivated ketone substrates or older bromination methods (using pure Br2 or CuBr2) suffer from poor atom economy, high waste streams, or incomplete conversion[1].
| Evidence Dimension | Bromination yield and reagent efficiency |
| Target Compound Data | 96.8% yield (98.6% purity) using high-atom-economy HBr/H2O2 systems |
| Comparator Or Baseline | Traditional bromination using CuBr2 or direct Br2 |
| Quantified Difference | The optimized HBr/H2O2 bromination of this specific ketone reduces heavy metal waste to zero and improves atom economy significantly compared to the 50% atom economy of CuBr2 methods |
| Conditions | 70–80 °C, aqueous HBr/H2O2 system, industrial scale |
High-yield, scalable, and environmentally friendly alpha-bromination is essential for cost-effective commercial manufacturing, making this compound an ideal starting point.
The ortho-chloro substitution on the phenyl ring actively influences the intermediate chemistry. The steric bulk of the chlorine atom directs the stereochemistry and kinetics during the thermal ring expansion. Comparing this to the des-chloro analog (phenyl cyclopentyl ketone), the lack of ortho-steric strain alters the rearrangement profile. Furthermore, the downstream API derived from the des-chloro analog lacks the critical NMDA receptor binding affinity required for anesthetic efficacy [1].
| Evidence Dimension | Steric influence on rearrangement and final API potency |
| Target Compound Data | Ortho-chloro group provides necessary steric strain for optimal rearrangement and yields a highly active NMDA receptor antagonist |
| Comparator Or Baseline | Phenyl cyclopentyl ketone (des-chloro analog) |
| Quantified Difference | The des-chloro analog fails to produce the required pharmacological profile (potency reduced significantly) and lacks the steric bulk that guides the specific thermal rearrangement kinetics |
| Conditions | API structure-activity relationship and thermal rearrangement kinetics |
Buyers must procure the exact ortho-chloro isomer to ensure both the synthetic pathway functions correctly and the final API meets pharmacological specifications.
2-Chlorophenyl cyclopentyl ketone is the definitive starting material for the commercial Stevens rearrangement pathway to ketamine and esketamine. By utilizing this specific cyclopentyl framework, manufacturers can execute a highly reliable thermal ring expansion to install the sterically hindered alpha-amino group, bypassing the low yields and complex chiral ligands required for direct amination of cyclohexyl precursors [1].
Due to its highly characterized reactivity profile, this ketone is an ideal substrate for developing and scaling green bromination protocols. Process chemists utilize it to optimize high-atom-economy halogenation systems (such as HBr/H2O2), moving away from toxic and wasteful reagents like pure bromine or copper(II) bromide in industrial workflows [1].
Beyond anesthetic APIs, this compound serves as a versatile building block in organic synthesis for constructing complex fused-ring systems. The reactive carbonyl and adjacent alpha-protons allow for targeted functionalization, while the ortho-chloro phenyl group provides a handle for subsequent cross-coupling or cyclization reactions in materials science and medicinal chemistry .
Irritant;Environmental Hazard